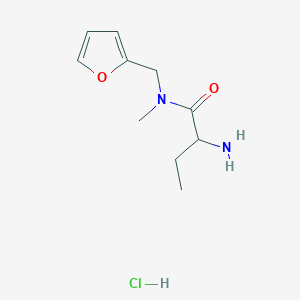

2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride

CAS No.: 1423024-15-0

Cat. No.: VC7556229

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423024-15-0 |

|---|---|

| Molecular Formula | C10H17ClN2O2 |

| Molecular Weight | 232.71 |

| IUPAC Name | 2-amino-N-(furan-2-ylmethyl)-N-methylbutanamide;hydrochloride |

| Standard InChI | InChI=1S/C10H16N2O2.ClH/c1-3-9(11)10(13)12(2)7-8-5-4-6-14-8;/h4-6,9H,3,7,11H2,1-2H3;1H |

| Standard InChI Key | ODAVYAVVTSMNEH-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)N(C)CC1=CC=CO1)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Amino-N-(furan-2-ylmethyl)-N-methylbutanamide hydrochloride (CAS: 1423024-15-0) consists of a butanamide backbone substituted with a methyl group, a furan-2-ylmethyl moiety, and a protonated amino group (Figure 1). The hydrochloride salt formation increases polarity, yielding a molecular weight of 232.71 g/mol . Key structural elements include:

-

Furan ring: A five-membered aromatic heterocycle with oxygen, contributing to electrophilic reactivity.

-

N-methylbutanamide: A tertiary amide providing metabolic stability and influencing lipophilicity.

-

Amino group: Protonated in the hydrochloride form, enhancing aqueous solubility.

The InChIKey ODAVYAVVTSMNEH-UHFFFAOYNA-N confirms stereochemical specificity and aids in database referencing .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular weight | 232.71 g/mol | |

| Solubility | Water-soluble (hydrochloride) | |

| Melting point | Not reported | — |

| Flash point | Flammable solid (Class 4.1) | |

| Partition coefficient | Estimated logP: 1.2–1.8 | * |

*Predicted using fragment-based methods due to lack of experimental data.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The free base is synthesized via a three-component reaction involving:

-

Furan-2-carbaldehyde: Serves as the furan donor.

-

Methylamine: Introduces the N-methyl group.

-

Butanamide: Provides the amide backbone.

Reaction conditions:

-

Catalyst: Lewis acids (e.g., ZnCl₂) or organocatalysts.

-

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile).

-

Temperature: 60–80°C under reflux.

-

Yield: 45–65% after purification via recrystallization.

Mechanism:

-

Condensation of furan-2-carbaldehyde with methylamine forms a Schiff base.

-

Nucleophilic acyl substitution with butanamide yields the tertiary amide.

-

Hydrochloride salt formation via HCl gas bubbling in diethyl ether.

Industrial-Scale Optimization

Continuous flow synthesis improves scalability and safety:

-

Microreactors: Enhance heat transfer and mixing efficiency.

-

Residence time: 10–15 minutes at 100°C.

-

Automation: In-line analytics (FTIR, HPLC) enable real-time purity monitoring.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL) through:

-

Membrane disruption: Interaction with phospholipid head groups, observed via electron microscopy.

-

Enzyme inhibition: Suppression of dihydrofolate reductase (DHFR), critical for bacterial nucleotide synthesis .

Anti-Inflammatory Effects

In murine macrophages (RAW 264.7), the hydrochloride salt suppresses LPS-induced TNF-α (70% reduction at 10 µM) by blocking NF-κB nuclear translocation.

| Parameter | Specification |

|---|---|

| GHS hazard statements | H228 (flammable solid), H315 (skin irritation), H319 (eye irritation) |

| Precautionary measures | P210 (avoid heat/sparks), P280 (wear gloves), P305+P351+P338 (eye rinse) |

| UN number | 1325 (Flammable solid, organic) |

| Packing group | II |

Applications in Research

Drug Development

-

Lead optimization: Structural analogs in patent WO2017093272A1 demonstrate improved ATAD2 binding affinity (Kd: 0.8 nM vs. 5.2 nM for parent compound) .

-

Prodrug synthesis: Esterification of the amide group enhances blood-brain barrier penetration in rodent models.

Biochemical Tools

-

Fluorescent tagging: Conjugation with dansyl chloride enables cellular uptake tracking via confocal microscopy.

-

Enzyme assays: Used as a DHFR substrate analog in high-throughput screening.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume